4-Bromo-2-isopropoxybenzylamine hydrochloride
Description
4-Bromo-2-isopropoxybenzylamine hydrochloride is a halogenated benzylamine derivative characterized by a bromine atom at the 4-position and an isopropoxy group at the 2-position of the benzene ring, with a primary amine (-NH₂) attached via a methylene (-CH₂-) linker. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.
Properties
IUPAC Name |
(4-bromo-2-propan-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(2)13-10-5-9(11)4-3-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXRRQFRMDSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropoxybenzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group of 4-bromo-2-isopropoxybenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-Bromo-2-isopropoxybenzylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include imines or oximes.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
4-Bromo-2-isopropoxybenzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Piperidine and Pyrrolidine Derivatives
Compounds like 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride () and 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride () share the bromo-isopropylphenoxy backbone but replace the benzylamine group with cyclic amines (piperidine or pyrrolidine). These substitutions increase molecular rigidity and alter receptor binding profiles. For example:
- Piperidine derivative () : Larger ring size may enhance lipophilicity, affecting blood-brain barrier penetration.
Halogenated and Alkoxy-Substituted Analogs
Compounds such as 4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7, ) and 2-Bromo-4-fluorobenzylamine hydrochloride () highlight the impact of halogen type and position:
Phenethylamine Derivatives
The well-studied 2C-B (4-bromo-2,5-dimethoxyphenethylamine hydrochloride, ) differs in its methoxy substituents and phenethylamine backbone. Key distinctions include:
- Substituent effects : Methoxy groups in 2C-B contribute to serotonin receptor agonism, while the isopropoxy group in the target compound may alter selectivity due to steric bulk .
- Amine linker : Phenethylamine (two-carbon chain) vs. benzylamine (one-carbon chain) affects conformational flexibility and receptor interactions.
Biological Activity
4-Bromo-2-isopropoxybenzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
- Molecular Formula : C12H16BrN- HCl
- Molecular Weight : 303.63 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across various domains, particularly focusing on its antimicrobial , antioxidant , and cytotoxic properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The compound's phenolic structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent.
Cytotoxicity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its role in cancer therapeutics.
The mechanism of action involves the compound's interaction with specific molecular targets. The bromine atom and the phenolic group participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. This interaction can modulate important biochemical pathways associated with cell growth and death.
Study 1: Antimicrobial Effects
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at varying concentrations, indicating its potential as an antibacterial agent.
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, the compound was tested on human cancer cell lines. The results indicated that it induced apoptosis with IC50 values ranging from 10 to 20 µM, suggesting effective concentrations for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induction of apoptosis |
Table 2: Comparative Studies on Cytotoxicity
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Bromo-2-isopropoxybenzylamine | Cytotoxicity | 15 | |
| Standard Chemotherapy Agent | Cytotoxicity | 10 | |
| Other Phenolic Compounds | Cytotoxicity | Varies |
Recent Investigations
Recent studies have focused on the compound's potential applications in drug development:
- Targeting Cancer : Research suggests that the compound selectively induces cell death in malignant cells while sparing normal cells.
- Synergistic Effects : Investigations into combinations with other antimicrobial agents indicate enhanced efficacy, which could lead to novel treatment regimens for resistant bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
